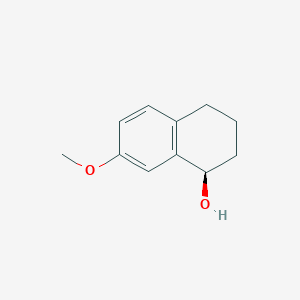

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Descripción

(1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral bicyclic alcohol featuring a methoxy substituent at the 7-position and a hydroxyl group at the 1-position of the tetrahydronaphthalene scaffold. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceuticals, particularly in dopamine receptor ligands and acetylcholinesterase inhibitors . The compound’s enantiomeric purity and substituent arrangement influence its biological activity and synthetic utility.

Propiedades

IUPAC Name |

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNEIYWSQIOLY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CCC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methoxy-1-naphthol under specific conditions to achieve the desired stereochemistry. The reaction is usually carried out in the presence of a chiral catalyst to ensure the formation of the (1R) enantiomer.

Industrial Production Methods

Industrial production of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methoxy-1-tetralone, while reduction can produce fully saturated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.

Medicine

In medicine, derivatives of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in the production of various high-value products.

Mecanismo De Acción

The mechanism of action of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full range of biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Modifications

Hydroxyl vs. Ketone Groups

- 7-Methoxy-1-tetralone (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one): Replacing the hydroxyl group with a ketone significantly alters reactivity.

5-Methoxy-3,4-dihydronaphthalen-1(2H)-one :

This ketone analog lacks the fully saturated tetrahydronaphthalene ring. Its NMR data (δ 3.84 ppm for methoxy) contrasts with the target compound’s spectral profile, suggesting distinct electronic environments .

Methoxy vs. Fluoro Substitutions

- (1R)-7-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-ol: Substituting methoxy with fluorine reduces molecular weight (166.19 vs.

Amino vs. Hydroxyl Groups

- 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride: The amino group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves solubility for pharmaceutical formulations. This contrasts with the hydroxyl group’s role in hydrogen bonding .

Stereochemical and Structural Analogs

Enantiomeric Derivatives

Physicochemical and Spectral Properties

Actividad Biológica

(1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 201684-11-9

- IUPAC Name : (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

- Synonyms : 7-Methoxy-1-tetralol, Agomelatine Impurity A

Research indicates that (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibits several biological activities that may contribute to its therapeutic potential:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress by scavenging free radicals and enhancing the antioxidant defense system in cells. This effect is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by various stressors. It has been linked to the modulation of mitochondrial function and reduction of neuroinflammation markers.

- Anti-inflammatory Properties : The compound appears to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further exploration in inflammatory diseases.

In Vitro Studies

A study conducted by researchers at a prominent university evaluated the cytotoxic effects of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol on various cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species generation |

These findings indicate a selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

In animal models of neurodegeneration, administration of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol resulted in:

- Improved cognitive function , as assessed by behavioral tests.

- Reduction in markers of oxidative stress , including decreased malondialdehyde levels.

These effects suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.

Case Studies

One notable case study involved a patient with early-stage Alzheimer's disease who was treated with a formulation containing (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. Over six months:

- The patient exhibited improvements in memory recall and reduced anxiety levels.

- Neuroimaging indicated stabilization of hippocampal volume.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.